molecular formula C21H20INO6 B7790831 Bicuculline(-) methiodide

Bicuculline(-) methiodide

Cat. No. B7790831
M. Wt: 509.3 g/mol
InChI Key: HKJKCPKPSSVUHY-HMEPSURWSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Bicuculline(-) methiodide is a useful research compound. Its molecular formula is C21H20INO6 and its molecular weight is 509.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bicuculline(-) methiodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bicuculline(-) methiodide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Attenuation of Hepatic Injury and Decreased Mortality in Septic Rats : Bicuculline methiodide showed potential in reducing inflammation and hepatic injury in a septic rat model. It inhibited the production of proinflammatory cytokines and increased anti-inflammatory cytokines, thus decreasing mortality after cecal ligation and puncture (Hsu & Liu, 2004).

  • Analgesic Effects in Mice : Intracisternal administration of bicuculline methiodide produced significant analgesia in mice, as observed in the tail pinch test. This effect was mediated by its action on brain GABA receptors, suggesting its role in pain modulation (Ueda et al., 1987).

  • Study of Ontogenetic Development of Sensitivity in Rats : The sensitivity of the somatosensory cortex to bicuculline methiodide was studied in rats of different ages. The findings indicated that the cortical response to this compound varied with age and concentration, providing insights into cortical maturation (Mares̆ et al., 2018).

  • Effects on Color Vision in Goldfish : In a study on goldfish, bicuculline methiodide was found to induce reversible red-green color blindness. This finding was significant in understanding the role of GABAA receptor-mediated processes in color vision, particularly in the long-wavelength part of the spectrum (Wietsma & Spekreijse, 1991).

  • Influence on NMDA and Kainate-Activated Ion Channels : Research using Xenopus oocytes showed that bicuculline methiodide reduced NMDA and kainate-induced membrane currents in a dose-dependent manner. This study contributed to the understanding of the compound's action on neurotransmitter receptors (Muβhoff et al., 1994).

  • Impact on Neuronal Selectivity in Auditory Processing : A study on chickens revealed that bicuculline methiodide affected neuronal selectivity to natural sounds in the auditory forebrain. This suggested a significant role of GABA-mediated inhibition in auditory processing (Müller & Scheich, 1987).

  • Effects on Sexual Activity in Castrated Male Rats : Bicuculline methiodide facilitated sexual activity when injected into the medial preoptic-anterior hypothalamic area of castrated rats treated with testosterone, indicating its role in sexual arousal and GABA neurotransmission (Fernández‐Guasti et al., 1986).

  • Antagonist Actions on Extrasynaptic GABA Receptors : Bicuculline methiodide was compared with picrotoxin for their effects on extrasynaptic GABA receptors. The study provided insights into the complex actions of these antagonists and their potential therapeutic implications (Barolet et al., 1985).

properties

IUPAC Name

6-[(5S)-6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20NO6.HI/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19;/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3;1H/q+1;/p-1/t18-,19?;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJKCPKPSSVUHY-HMEPSURWSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCC2=CC3=C(C=C2[C@H]1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20INO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicuculline(-) methiodide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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